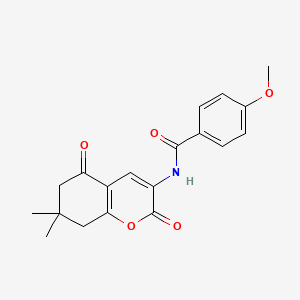
N-(7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(7,7-DIMETHYL-2,5-DIOXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL)-4-METHOXYBENZAMIDE is a synthetic organic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(7,7-DIMETHYL-2,5-DIOXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL)-4-METHOXYBENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chromen core, which can be derived from 4-methoxybenzaldehyde and dimedone.
Cyclization: The chromen core is formed through a cyclization reaction under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of N1-(7,7-DIMETHYL-2,5-DIOXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL)-4-METHOXYBENZAMIDE may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and amidation reactions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N~1~-(7,7-DIMETHYL-2,5-DIOXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL)-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methoxy and amide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(7,7-DIMETHYL-2,5-DIOXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL)-4-METHOXYBENZAMIDE involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Chromen Derivatives: Compounds with similar chromen cores, such as coumarins and flavonoids.
Benzamide Derivatives: Compounds with benzamide groups, such as sulpiride and tiapride.
Uniqueness
N~1~-(7,7-DIMETHYL-2,5-DIOXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL)-4-METHOXYBENZAMIDE is unique due to its specific combination of chromen and benzamide moieties, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C19H19NO5 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(7,7-dimethyl-2,5-dioxo-6,8-dihydrochromen-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C19H19NO5/c1-19(2)9-15(21)13-8-14(18(23)25-16(13)10-19)20-17(22)11-4-6-12(24-3)7-5-11/h4-8H,9-10H2,1-3H3,(H,20,22) |
InChI Key |
ORHVTGGABGVIQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)O2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide](/img/structure/B11112176.png)
phosphonium](/img/structure/B11112188.png)
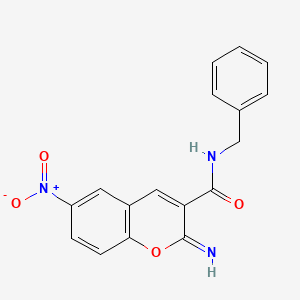
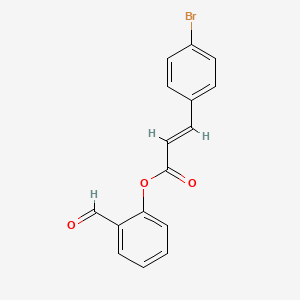
![3-{3-[(imino{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}methyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B11112215.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11112220.png)
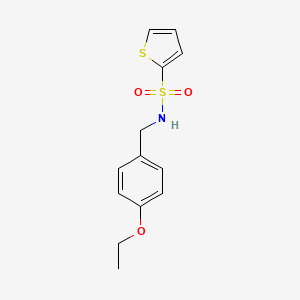
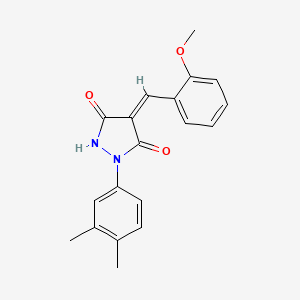
![N-(4-methoxyphenyl)-6-{(2Z)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11112228.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B11112234.png)
![2-(2,4-dibromophenyl)-4-{(E)-[(4-fluorobenzyl)imino]methyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11112245.png)
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11112247.png)
![5-(4-nitrophenyl)-4-(4-{4-[4-(4-nitrophenyl)-2-phenyl-1H-imidazol-5-yl]phenoxy}phenyl)-2-phenyl-1H-imidazole](/img/structure/B11112248.png)
![(3E)-N-[2-chloro-6-(trifluoromethyl)phenyl]-3-[2-(pyrazin-2-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11112254.png)
